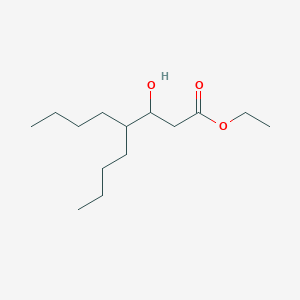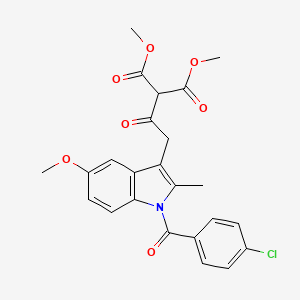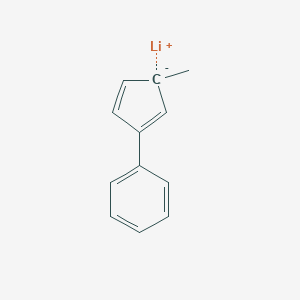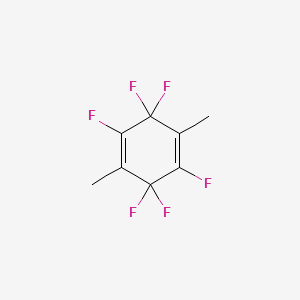![molecular formula C21H10BrNO3S B14608605 6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione CAS No. 60878-35-5](/img/structure/B14608605.png)
6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione is a chemical compound belonging to the thioxanthene family Thioxanthenes are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione typically involves multi-step organic reactions. One common method includes the bromination of naphtho[2,3-c]thioxanthene-5,8,14-trione followed by the introduction of an amino group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine or amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted thioxanthenes.
Applications De Recherche Scientifique
6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- 10-Bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
Uniqueness
6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione is unique due to the presence of both amino and bromo groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research .
Propriétés
Numéro CAS |
60878-35-5 |
|---|---|
Formule moléculaire |
C21H10BrNO3S |
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
6-amino-10-bromonaphtho[2,3-c]thioxanthene-5,8,14-trione |
InChI |
InChI=1S/C21H10BrNO3S/c22-9-5-6-15-12(7-9)18(24)13-8-14(23)16-17(21(13)27-15)20(26)11-4-2-1-3-10(11)19(16)25/h1-8H,23H2 |
Clé InChI |
DIJLYJJHEXBQJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)SC5=C(C4=O)C=C(C=C5)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)
![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)




![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)


![2,2'-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14608572.png)
![4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide](/img/structure/B14608584.png)

![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
